![molecular formula C12H20N2O3 B3095724 1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate CAS No. 1269039-36-2](/img/structure/B3095724.png)
1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate
Overview
Description
“1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate” is a chemical compound with the molecular formula C12H18N2O2.H2O . It has a molecular weight of 240.3 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for the compound is 1S/C12H18N2O2.H2O/c1-13-6-2-3-11(13)9-14-7-4-10(5-8-14)12(15)16;/h2-3,6,10H,4-5,7-9H2,1H3,(H,15,16);1H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 240.3 . The InChI code for the compound is 1S/C12H18N2O2.H2O/c1-13-6-2-3-11(13)9-14-7-4-10(5-8-14)12(15)16;/h2-3,6,10H,4-5,7-9H2,1H3,(H,15,16);1H2 , which provides information about its molecular structure.Scientific Research Applications
Chemical Properties
This compound, also known as “1-[(1-methylpyrrol-2-yl)methyl]piperidine-4-carboxylic acid;hydrate”, has the molecular formula C12 H18 N2 O2 . H2 O . It has a molecular weight of 240.3 . The IUPAC Standard InChI is InChI=1S/C12H18N2O2.H2O/c1-13-6-2-3-11(13)9-14-7-4-10(5-8-14)12(15)16;/h2-3,6,10H,4-5,7-9H2,1H3,(H,15,16);1H2
.
Availability and Storage
The compound is available in solid form and should be stored at room temperature . It’s available from various suppliers, including ChemBridge Corporation .
Anticancer Activities
Some derivatives of this compound have shown potential anticancer activities. For instance, a complex of this compound exhibited potential activity at a concentration of 794.37 μM (A549) and 654.31 μM (HT29) in both human colon adenocarcinoma (HT29) and human lung (A549) cancer cell lines .
Structure-Activity Relationship (SAR) Studies
SAR studies have found that certain substituents and substitution patterns on the pyrrole ring of this compound are responsible for its activity. These include a substituted phenyl ring at both the positions 1 and 5 (F, Cl, and CH3 were the best substituents) and an amino methyl group at position 3 (a thiomorpholinomethyl side chain was the optimal moiety) .
Mechanism of Action
Target of Action
The primary targets of the compound “1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate” are currently unknown
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These factors could include pH, temperature, and the presence of other molecules. More research is needed to understand how these environmental factors affect the compound’s action.
properties
IUPAC Name |
1-[(1-methylpyrrol-2-yl)methyl]piperidine-4-carboxylic acid;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.H2O/c1-13-6-2-3-11(13)9-14-7-4-10(5-8-14)12(15)16;/h2-3,6,10H,4-5,7-9H2,1H3,(H,15,16);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVMRZFJMQTFHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN2CCC(CC2)C(=O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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